molecular formula C12H12N4O4 B15226573 Benzyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate

Benzyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate

Cat. No.: B15226573
M. Wt: 276.25 g/mol
InChI Key: ZZGZJIDMAKPAIR-UHFFFAOYSA-N
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Description

Benzyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate is a chemical compound with the molecular formula C12H12N4O4 It is a derivative of triazine, a heterocyclic compound that contains three nitrogen atoms in its ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate typically involves multiple steps. One common method includes the reaction of benzylamine with ethyl acetoacetate, followed by cyclization and subsequent reactions to introduce the triazine ring . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, industrial methods may incorporate purification steps such as crystallization or chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

Benzyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines. Substitution reactions can result in a variety of products, depending on the nature of the substituent introduced.

Scientific Research Applications

Benzyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may interfere with the replication of viral DNA or RNA, inhibit the growth of cancer cells, or disrupt the cell wall synthesis of bacteria .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Benzyl 2-((3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino)acetate include:

Uniqueness

What sets this compound apart from these similar compounds is its specific structure and the presence of the benzyl group, which may confer unique chemical and biological properties

Properties

Molecular Formula

C12H12N4O4

Molecular Weight

276.25 g/mol

IUPAC Name

benzyl 2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]acetate

InChI

InChI=1S/C12H12N4O4/c17-9(20-7-8-4-2-1-3-5-8)6-13-10-11(18)14-12(19)16-15-10/h1-5H,6-7H2,(H,13,15)(H2,14,16,18,19)

InChI Key

ZZGZJIDMAKPAIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CNC2=NNC(=O)NC2=O

Origin of Product

United States

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